molecular formula C18H17N5O2 B2731107 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034302-21-9

2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2731107
CAS No.: 2034302-21-9
M. Wt: 335.367
InChI Key: LANCJFWYMQJEHB-UHFFFAOYSA-N
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Description

The compound 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic molecule that features a pyrazole ring, a phenyl group, a pyrimidine ring, and a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the phenyl group and a halogenated pyrazole.

    Formation of the pyrimidine ring: This can be synthesized via a Biginelli reaction involving urea, an aldehyde, and a β-keto ester.

    Attachment of the pyrrolidine ring: This might involve a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a halogenated pyrimidine.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesizers and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrrolidine rings.

    Reduction: Reduction reactions might target the carbonyl group in the methanone moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands. They can be used in assays to study biological pathways and mechanisms.

Medicine

Medicinally, such compounds might be explored for their potential therapeutic effects. They could be candidates for drug development, particularly in the areas of oncology, neurology, or infectious diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or altering their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17(14-4-1-5-15(12-14)23-10-3-9-21-23)22-11-6-16(13-22)25-18-19-7-2-8-20-18/h1-5,7-10,12,16H,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANCJFWYMQJEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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